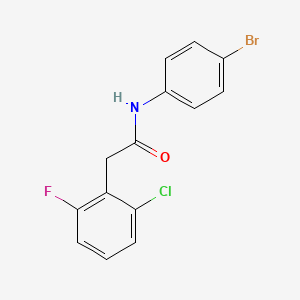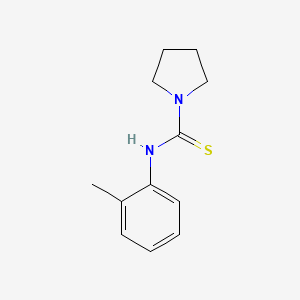
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide, also known as MPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCT is classified as a thioamide derivative and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
作用机制
The exact mechanism of action of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of neurotransmitter systems in the brain. This compound has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in the regulation of neuronal excitability. This increase in GABA levels is thought to contribute to the anticonvulsant and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been found to modulate the activity of several enzymes and proteins involved in cellular signaling pathways. This compound has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide for lab experiments is its relatively simple synthesis method. This compound can be obtained in high yield with good purity, making it a useful compound for in vitro and in vivo studies. However, one limitation of this compound is its potential toxicity. Several studies have reported toxic effects of this compound at high doses, highlighting the need for further safety studies.
未来方向
There are several future directions for the study of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in humans.
In conclusion, this compound is a thioamide derivative with potential therapeutic applications in the treatment of neurological disorders. Its simple synthesis method, anticonvulsant, analgesic, and anti-inflammatory effects, and potential neuroprotective effects make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成方法
The synthesis of N-(2-methylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form 2-methylphenylhydrazinecarbothioamide. This compound is then reacted with pyrrolidine to form this compound. The overall synthesis process is relatively simple, and this compound can be obtained in high yield with good purity.
科学研究应用
N-(2-methylphenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Several studies have demonstrated the anticonvulsant activity of this compound in animal models of epilepsy. This compound has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
属性
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-6-2-3-7-11(10)13-12(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSDOZYIQNNDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
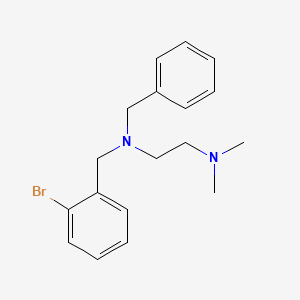
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
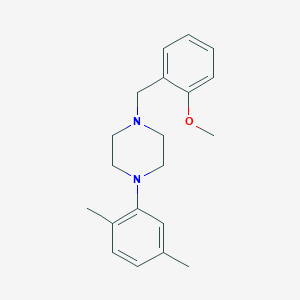
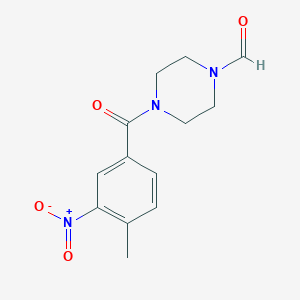
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
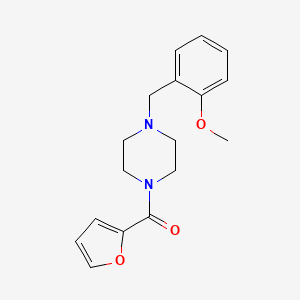
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)

